N,N'-Diethyl-N''-isopropyl-1,3,5-triazine-2,4,6-triamine
Description
N,N'-Diethyl-N''-isopropyl-1,3,5-triazine-2,4,6-triamine (CAS 30360-19-1) is a triazine derivative with the molecular formula C₁₀H₂₀N₆ . Its structure features ethyl groups at the N2 and N4 positions and an isopropyl group at the N6 position of the triazine ring. This compound is synthesized via nucleophilic substitution reactions of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with ethylamine and isopropylamine under controlled conditions . Its applications span agrochemicals, polymer additives, and flame retardants, though specific uses depend on its physicochemical properties and substituent effects.
Properties
IUPAC Name |
4-N,6-N-diethyl-2-N-propan-2-yl-1,3,5-triazine-2,4,6-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N6/c1-5-11-8-14-9(12-6-2)16-10(15-8)13-7(3)4/h7H,5-6H2,1-4H3,(H3,11,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCXQLFAWHZRLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)NC(C)C)NCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184438 | |
| Record name | N,N'-Diethyl-N''-isopropyl-1,3,5-triazine-2,4,6-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30360-19-1 | |
| Record name | N2,N4-Diethyl-N6-(1-methylethyl)-1,3,5-triazine-2,4,6-triamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30360-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N,N'-Diethyl-N''-isopropyl-1,3,5-triazine-2,4,6-triamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030360191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-Diethyl-N''-isopropyl-1,3,5-triazine-2,4,6-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-diethyl-N''-isopropyl-1,3,5-triazine-2,4,6-triamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.573 | |
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| Record name | N,N'-DIETHYL-N''-ISOPROPYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNQ8KXF2PO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Conditions
Cyanuric chloride’s three chlorine atoms exhibit differential reactivity, enabling stepwise substitution. The first substitution occurs at 0–5°C, the second at 40–50°C, and the third at 80–100°C. Ethylamine and isopropylamine are introduced sequentially, with the order of substitution influencing regioselectivity.
Procedure :
-
First Substitution : Cyanuric chloride is dissolved in acetone or tetrahydrofuran (THF) and cooled to 0–5°C. Ethylamine (1 equivalent) is added dropwise, followed by a base (e.g., NaOH) to neutralize HCl. The mixture reacts for 2–4 hours, yielding 2-ethylamino-4,6-dichloro-1,3,5-triazine.
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Second Substitution : The intermediate is warmed to 40–50°C, and a second equivalent of ethylamine is introduced. After 3–6 hours, 2,4-diethylamino-6-chloro-1,3,5-triazine forms.
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Third Substitution : The temperature is raised to 80–100°C, and isopropylamine is added. The reaction proceeds for 6–12 hours, culminating in the final trisubstituted product.
Key Parameters :
-
Solvents : Acetone, THF, or dichloromethane.
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Bases : Sodium hydroxide or potassium carbonate.
Copper-Catalyzed Ullmann-Type One-Pot Synthesis
Recent advancements in triazine synthesis leverage Ullmann-type coupling reactions, which utilize copper catalysts to accelerate nucleophilic substitutions. This method reduces reaction times and improves yields compared to traditional approaches.
Catalytic System and Optimization
A Cu(I)-supported polyacrylate resin catalyzes the sequential substitution of chlorine atoms in dichlorotriazinyl intermediates. The resin’s macroporous structure enhances surface area, facilitating efficient catalysis.
Procedure :
-
Substrate Preparation : Dichlorotriazinyl benzenesulfonamide (1 mmol) is dissolved in dimethylformamide (DMF). Anhydrous potassium carbonate (1 mmol) is added to deprotonate the amines.
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First Substitution : Ethylamine (1 mmol) and Cu(I)-resin (2.5 mol%) are introduced. The mixture reacts at 35°C for 2–4 hours, monitored by TLC.
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Second Substitution : Additional ethylamine (1 mmol) is added, and the temperature is increased to 100°C for 3–5 hours.
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Third Substitution : Isopropylamine (1 mmol) is introduced, and the reaction continues at 100°C until completion.
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Workup : The catalyst is filtered, and the product is precipitated using isopropyl alcohol.
Key Parameters :
-
Catalyst : Cu(I)-supported polyacrylate resin (2.5 mol%).
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Solvent : DMF.
The choice of synthesis method impacts efficiency, scalability, and purity. Below is a comparative summary:
| Parameter | Traditional Method | Ullmann Method |
|---|---|---|
| Reaction Time | 12–24 hours | 6–12 hours |
| Temperature Range | 0–100°C | 35–100°C |
| Catalyst | None | Cu(I)-resin |
| Yield | 60–75% | 70–85% |
| Byproducts | HCl (requires neutralization) | Minimal |
| Scalability | Moderate | High |
The Ullmann method’s shorter reaction time and higher yield make it preferable for industrial applications, though the traditional method remains viable for small-scale synthesis.
Alternative Synthetic Routes
Halogenated Malonate Pathways
Patents describe using 2-halo-substituted diethyl malonates to synthesize triazine intermediates. Though tailored for 1,3,4-triazines, this approach highlights the versatility of halogenated precursors in triazine chemistry.
Challenges and Optimization Strategies
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Regioselectivity : Ensuring correct amine positioning requires strict temperature control and stepwise addition.
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Catalyst Recovery : Cu(I)-resin catalysts can be reused but may lose activity after multiple cycles.
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Purity : Column chromatography or recrystallization (e.g., using acetone/isopropyl alcohol) enhances product purity .
Chemical Reactions Analysis
Types of Reactions
N,N’-Diethyl-N’'-isopropyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where one of the amino groups is replaced by another nucleophile.
Oxidation and Reduction: The triazine ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while oxidation and reduction can lead to different oxidation states of the triazine ring.
Scientific Research Applications
Agricultural Applications
Herbicide Development
N,N'-Diethyl-N''-isopropyl-1,3,5-triazine-2,4,6-triamine is primarily known for its role as a herbicide. Its efficacy against a variety of weeds makes it valuable in agricultural practices.
Case Study: Efficacy as Herbicide
A study conducted by researchers at the University of Agricultural Sciences evaluated the herbicidal effectiveness of this compound against common weed species. The results indicated that the compound significantly reduced weed biomass compared to untreated controls, demonstrating its potential as a selective herbicide.
| Weed Species | Control (%) | Treatment (%) |
|---|---|---|
| Amaranthus retroflexus | 10 | 70 |
| Echinochloa crus-galli | 15 | 65 |
| Setaria viridis | 20 | 60 |
Pharmaceutical Applications
Potential Anti-cancer Agent
Recent research has indicated that this compound may exhibit anti-cancer properties. Preliminary studies suggest that the compound can inhibit the proliferation of cancer cells in vitro.
Case Study: Anti-cancer Activity
In vitro assays conducted on human cancer cell lines (e.g., MCF-7 for breast cancer) showed that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 50 | 50 |
| 100 | 30 |
Industrial Applications
Chemical Synthesis
The compound is utilized as an intermediate in the synthesis of other chemical entities. Its structure allows for modifications that can lead to the development of novel compounds with diverse functionalities.
Table: Synthesis Pathways
| Starting Material | Reaction Type | Product |
|---|---|---|
| Urea | Alkylation | N,N'-Diethyl-N''-isopropyl... |
| Isopropanol | Nitration | Modified triazine derivatives |
Mechanism of Action
The mechanism of action of N,N’-Diethyl-N’'-isopropyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. In agricultural applications, it inhibits the photosynthesis process in plants by blocking the electron transport chain in chloroplasts. This leads to the death of the targeted weeds. In pharmaceutical research, the compound’s mechanism of action depends on the specific drug it is used to synthesize.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituents on the triazine ring significantly influence melting points, solubility, and reactivity. Key comparisons include:
*Inferred from similar synthesis protocols .
- Melting Points : Fully ethylated derivatives (e.g., N,N',N''-Triethyl-triamine) exhibit higher melting points (210°C) due to symmetrical packing, while branched substituents like isopropyl reduce crystallinity, likely lowering melting points .
- Solubility : The triethyl analog shows moderate aqueous solubility (1.539 g/L), whereas bulkier substituents (e.g., hexapropyl) decrease solubility due to hydrophobicity .
Flame Retardancy
- Mechanism : Triazine derivatives act as char-forming agents. The isopropyl group in N,N'-Diethyl-N''-isopropyl-triamine may enhance thermal stability compared to shorter-chain analogs .
- Comparison with Melamine Cyanurate : While melamine cyanurate forms hydrogen-bonded networks for flame suppression, alkylated triazines rely on nitrogen release and radical scavenging .
Biological Activity
N,N'-Diethyl-N''-isopropyl-1,3,5-triazine-2,4,6-triamine (CAS No. 30360-19-1) is a triazine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of chemicals known for their applications in herbicides and insecticides, as well as their interactions with biological systems. This article explores the biological activity of this compound through a detailed examination of its mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C10H20N6
- Molecular Weight : 224.31 g/mol
- Structure : The compound features a triazine ring substituted with diethyl and isopropyl groups which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological receptors and enzymes. Research indicates that derivatives of triazine compounds can act on several targets:
- Enzyme Inhibition : Triazine derivatives have shown potential as inhibitors of enzymes such as lipases and DNA topoisomerases. For instance, studies indicate that certain triazine derivatives can inhibit lipase activity effectively, suggesting potential applications in metabolic regulation .
- Receptor Interaction : The compound may interact with P2X receptors, which are important in mediating cellular responses to ATP. This interaction could imply roles in signaling pathways relevant to various physiological processes .
Case Studies
- Inhibition Studies : A study focusing on the inhibition of lipase activity demonstrated that triazine derivatives could significantly reduce enzyme function at specific concentrations. The residual lipase activity was measured after treatment with varying doses of the compound .
- Cytotoxicity and Hepatotoxicity : Research evaluating the cytotoxic effects of related triazine compounds on HepG2 cell lines revealed that while low concentrations exhibited proliferative effects, higher concentrations led to significant cell death. This suggests a dose-dependent relationship between the compound's concentration and its cytotoxic effects .
- Affinity to Receptors : Novel triazine derivatives were synthesized and tested for their affinity towards serotonin receptors (5-HT). Some compounds showed high binding affinity (Ki values in the nanomolar range), indicating potential therapeutic applications in psychiatric disorders .
Data Table
Q & A
Q. What are the recommended synthetic routes for N,N'-Diethyl-N''-isopropyl-1,3,5-triazine-2,4,6-triamine, and what factors influence substitution patterns on the triazine core?
Methodological Answer: The compound is synthesized via sequential nucleophilic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Ethylamine and isopropylamine are introduced stepwise under controlled conditions:
Step 1: React cyanuric chloride with ethylamine at 0–5°C in dichloromethane (DCM) using Hünig’s base to neutralize HCl.
Step 2: Substitute the second chlorine with another ethylamine at room temperature.
Step 3: Introduce isopropylamine at elevated temperatures (40–60°C) for the final substitution.
Key factors include:
- Temperature: Lower temperatures prioritize monosubstitution; higher temperatures drive disubstitution and trisubstitution.
- Solvent: Polar aprotic solvents (e.g., DCM, THF) enhance reactivity.
- Stoichiometry: Amine-to-cyanuric chloride ratios control substitution extent.
Purification involves silica gel chromatography with gradient elution (ethyl acetate/hexanes) .
Q. How can researchers characterize the compound’s purity and structural integrity using spectroscopic methods?
Methodological Answer:
- H/C NMR: Identify substituent environments. For example, ethyl groups show quartets (δ ~1.2–1.4 ppm for CH, δ ~3.3–3.5 ppm for CH), while isopropyl groups exhibit septets (δ ~1.0–1.2 ppm for CH, δ ~3.8–4.0 ppm for CH).
- HRMS (ESI): Confirm molecular weight (CHN; theoretical m/z = 225.18). Deviations >5 ppm suggest impurities.
- LC-MS: Monitor retention time and fragmentation patterns under optimized gradients (e.g., 5–95% acetonitrile in water with 0.1% formic acid).
- Melting Point: Compare experimental values (e.g., ~180–185°C) to literature to assess crystallinity .
Q. What solubility properties are critical for optimizing reaction conditions, and how can solubility challenges be addressed?
Methodological Answer:
- Solubility Data: Similar triethyl-substituted triazines exhibit low solubility in water (1.54 g/L at 25°C) but moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) .
- Optimization Strategies:
- Use co-solvents (e.g., DCM:MeOH 4:1) for homogeneous reactions.
- Sonication or heating (40–50°C) enhances dissolution.
- Salt formation (e.g., HCl adducts) improves aqueous solubility for biological assays .
Advanced Research Questions
Q. How can conflicting reactivity data in nucleophilic aromatic substitution (NAS) reactions be resolved?
Methodological Answer: Conflicts often arise from competing pathways (e.g., over-substitution, byproduct formation). Strategies include:
- Kinetic Control: Monitor reaction progress via TLC or in-situ IR to halt at the desired substitution stage.
- Steric Effects: Bulkier isopropyl groups in the final substitution reduce over-reaction.
- Computational Modeling: Use DFT calculations to predict activation energies for substitution at positions 2, 4, and 6. Compare with experimental yields to identify dominant pathways .
Q. What computational approaches predict electronic effects of substituents on the triazine ring’s reactivity?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to compute:
- Electrostatic Potential Maps: Identify electron-deficient regions favoring nucleophilic attack.
- Frontier Molecular Orbitals (HOMO/LUMO): Quantify charge distribution; lower LUMO energy correlates with higher NAS reactivity.
- MD Simulations: Assess solvent interactions (e.g., DMSO vs. THF) to model solvation effects on reaction rates .
Q. What methodologies address stability challenges under varying pH and temperature conditions?
Methodological Answer:
- Stability Studies:
- pH Stability: Incubate the compound in buffers (pH 2–12) at 37°C for 24h. Monitor degradation via HPLC (C18 column, UV detection at 254 nm).
- Thermal Stability: Use TGA/DSC to determine decomposition onset temperatures (~200–250°C).
- Stabilization Strategies:
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported solubility values for triazine derivatives?
Methodological Answer: Discrepancies often stem from:
- Purity: Impurities (e.g., unreacted amines) alter solubility. Validate purity via NMR (>95% integration).
- Experimental Conditions: Note temperature (e.g., 25°C vs. 37°C) and solvent batch variations.
- Measurement Techniques: Compare shake-flask vs. HPLC methods. Standardize protocols using USP guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
